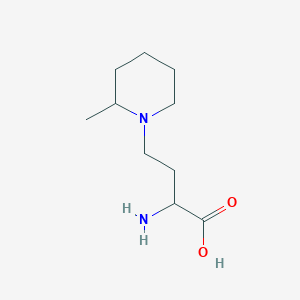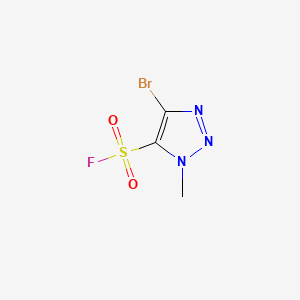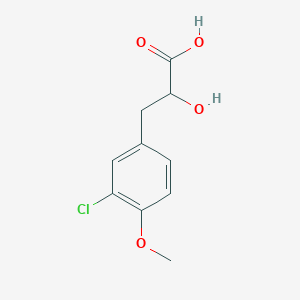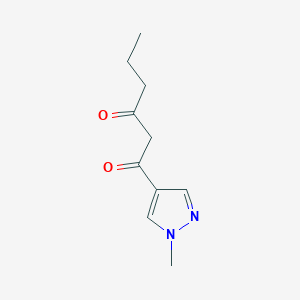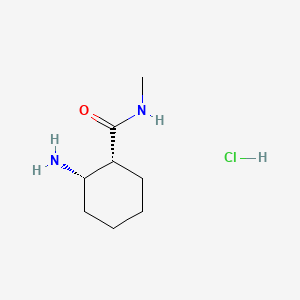![molecular formula C10H18N4O B13627746 3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a morpholine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazol-4-amine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the morpholine group.
Substitution: Substituted derivatives at the morpholine nitrogen or the pyrazole ring.
Scientific Research Applications
3-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic compound with a similar morpholine group.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as 3-methyl-1H-pyrazol-4-amine.
Thiourea Derivatives: Compounds like 3-methyl-1-[2-(morpholin-4-yl)ethyl]thiourea
Uniqueness
3-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the morpholine group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-methyl-1-(2-morpholin-4-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4O/c1-9-10(11)8-14(12-9)3-2-13-4-6-15-7-5-13/h8H,2-7,11H2,1H3 |
InChI Key |
OPARLOMYFKDLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


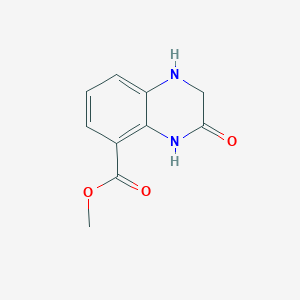
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

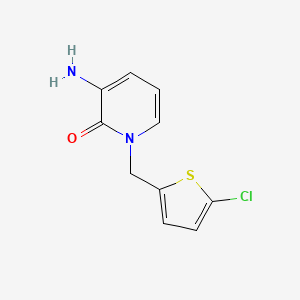


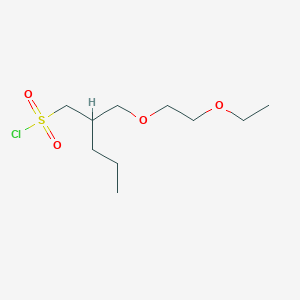
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
